The Core Mechanism of Action of SDHI Fungicides on Succinate Dehydrogenase: A Technical Guide
The Core Mechanism of Action of SDHI Fungicides on Succinate Dehydrogenase: A Technical Guide
Abstract
Succinate dehydrogenase inhibitor (SDHI) fungicides represent a critical class of agrochemicals that target cellular respiration in pathogenic fungi. This technical guide provides an in-depth examination of the molecular mechanism by which these fungicides inhibit succinate dehydrogenase (SDH), also known as mitochondrial Complex II. It details the enzyme's subunit structure, the specific binding sites of various SDHI classes, and the downstream cellular consequences of this inhibition. Furthermore, this guide presents quantitative data on the inhibitory efficacy of common SDHIs and outlines standardized experimental protocols for assessing SDH activity, offering a comprehensive resource for researchers and professionals in fungicide development.
Introduction to Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase (SDH) is a vital enzyme complex embedded in the inner mitochondrial membrane of eukaryotes.[1][2] It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[3][4] The electrons harvested from this reaction are then transferred to the ETC, specifically to ubiquinone (coenzyme Q), which is reduced to ubiquinol.[1][2] This process is integral for cellular respiration and the subsequent production of ATP.[3][4]
The SDH enzyme complex is a heterotetramer composed of four distinct subunits encoded by nuclear genes: SDHA, SDHB, SDHC, and SDHD.[1][3]
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SDHA (Flavoprotein subunit): This is the largest subunit and contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.[1][]
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SDHB (Iron-sulfur protein subunit): This subunit contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that are essential for transferring electrons from FAD to the ubiquinone-binding site.[1][]
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SDHC and SDHD (Membrane anchor subunits): These are hydrophobic subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.[1][6]
Given its central role in energy metabolism, SDH is an ideal target for fungicides.[3]
Mechanism of Action of SDHI Fungicides
SDHI fungicides exert their effect by specifically inhibiting the activity of the SDH enzyme. Their primary mode of action is to block the mitochondrial electron transport chain, which disrupts the TCA cycle and ultimately leads to a cessation of fungal respiration and energy production.[3][7]
These fungicides work by binding to the ubiquinone-binding site (Q-site) of the SDH complex, thereby preventing the reduction of ubiquinone to ubiquinol.[8][9][10] This binding occurs within a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[11][12] The binding of the SDHI molecule physically obstructs the natural substrate, ubiquinone, from accessing its binding site, which halts the transfer of electrons from the iron-sulfur clusters in SDHB.[8]
Different chemical classes of SDHI fungicides, such as carboxamides, pyrazole-carboxamides, and pyridinyl-ethyl-benzamides, all target this same Q-site, though their precise interactions with the amino acid residues within the pocket may vary.[7][9] This shared binding site is also the location where mutations conferring fungicide resistance often arise, typically in the SdhB, SdhC, or SdhD genes.[12] These mutations can alter the structure of the binding pocket, reducing the affinity of the fungicide and diminishing its efficacy.[8][12]
Quantitative Inhibitory Activity of SDHI Fungicides
The efficacy of SDHI fungicides is commonly quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%. Lower values indicate higher potency. The table below summarizes the inhibitory activities of several SDHI fungicides against various fungal pathogens.
| Fungicide | Fungal Species | IC₅₀ / EC₅₀ (µg/mL) | Reference |
| Benzovindiflupyr | Colletotrichum gloeosporioides | 0.08 - 1.11 | [13] |
| Penthiopyrad | Colletotrichum gloeosporioides | 0.45 - 3.17 | [13] |
| Boscalid | Podosphaera xanthii | 0.38 (mean for sensitive isolates) | [14] |
| Fluopyram | Podosphaera xanthii | 0.09 (mean for sensitive isolates) | [14] |
| Compound A37 | Rhizoctonia solani | 0.0144 | [15] |
| Fluxapyroxad | Rhizoctonia solani | 0.0270 | [15] |
| Compound A2 | Botrytis cinerea | 0.428 | [16] |
| Compound A2 | Sclerotinia sclerotiorum | 0.535 | [16] |
| SDH-IN-2 | Sclerotinia sclerotiorum | 0.52 | [17] |
| SDH-IN-2 | Rhizoctonia solani | 3.42 | [17] |
Note: EC₅₀ and IC₅₀ values can vary based on the specific isolate, assay conditions, and methodology.
Cellular Effects and Signaling Pathways
The inhibition of succinate dehydrogenase by SDHI fungicides triggers a cascade of downstream cellular events, primarily stemming from the disruption of mitochondrial function.
Disruption of Energy Metabolism
By blocking the TCA cycle and the electron transport chain, SDHIs severely impair the cell's ability to produce ATP through oxidative phosphorylation.[3][4] This energy deficit leads to the inhibition of fungal growth and reproduction.[3][16]
Production of Reactive Oxygen Species (ROS)
Inhibition of Complex II can lead to an accumulation of electrons within the early stages of the electron transport chain. This can result in the reverse transfer of electrons to Complex I, a known site of superoxide production.[4][18] The resulting increase in reactive oxygen species (ROS) can cause significant oxidative damage to cellular components, including proteins, lipids, and DNA, potentially triggering programmed cell death.[4]
Induction of Autophagy
Studies on the effects of Complex II inhibition in neuronal cells have shown that it can trigger unique downstream pathways, including autophagy.[18] This is a cellular process of self-digestion of damaged organelles and proteins to maintain cellular homeostasis. While this can be a survival mechanism, dysregulated or incomplete autophagy may contribute to cell death.[18]
Key Experimental Protocols
Accurate assessment of SDHI fungicide activity requires robust and reproducible experimental protocols. The following outlines a generalized method for determining SDH activity in fungal extracts.
Succinate Dehydrogenase Activity Assay (Colorimetric)
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, which results in a color change.
Principle: Succinate dehydrogenase oxidizes succinate to fumarate, transferring electrons to a probe, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT).[19] The reduction of this probe leads to a measurable change in absorbance, which is proportional to the SDH activity.[20]
Materials:
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Fungal mycelia
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Ice-cold SDH Assay Buffer (e.g., phosphate buffer with EDTA)
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SDH Substrate (Succinate)
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Probe/Electron Acceptor (e.g., DCPIP)
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96-well microplate
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Spectrophotometer (plate reader)
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SDHI fungicide of interest
Protocol:
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Sample Preparation:
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Harvest and weigh fungal mycelia.
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Homogenize the mycelia in ice-cold SDH Assay Buffer.
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Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
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Collect the supernatant, which contains the mitochondrial fraction with SDH.[11]
-
-
Reaction Setup (in a 96-well plate):
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Sample Wells: Add the prepared supernatant, the SDHI fungicide at various concentrations, and SDH Assay Buffer to a final volume.
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Positive Control Well: Add supernatant and SDH Assay Buffer (without fungicide).
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Blank Well: Add SDH Assay Buffer only.
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Pre-incubate the plate for 10-15 minutes to allow the fungicide to interact with the enzyme.
-
-
Initiate Reaction:
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Add the SDH substrate (succinate) and the electron acceptor probe to all wells to start the reaction.
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-
Measurement:
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Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode.
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Record measurements every 1-2 minutes for a total of 20-30 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
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Calculate the rate of change in absorbance (ΔOD/min) for each well.
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Subtract the rate of the blank from all other readings.
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Determine the SDH activity, often expressed in units where one unit is the amount of enzyme that generates 1.0 µmole of the reduced product per minute.[20]
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Plot the percent inhibition of SDH activity against the log of the fungicide concentration to determine the IC₅₀ value.
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Conclusion
SDHI fungicides are potent and specific inhibitors of fungal succinate dehydrogenase, a critical enzyme in cellular respiration. By binding to the ubiquinone-binding site, they effectively shut down the mitochondrial electron transport chain, leading to energy depletion and oxidative stress within the fungal cell. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the continued development of effective disease management strategies and for managing the emergence of fungicide resistance.
References
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